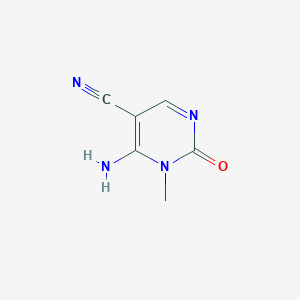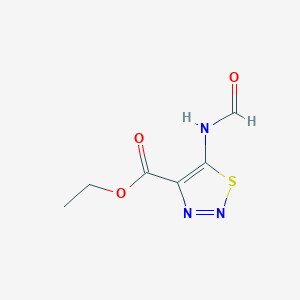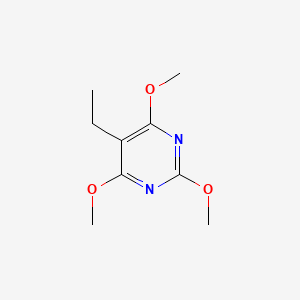![molecular formula C14H8N4OS B15246375 4-Oxo-7-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile CAS No. 950829-79-5](/img/structure/B15246375.png)
4-Oxo-7-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions. One common method starts with the condensation of appropriate aldehydes with thiourea and malononitrile under basic conditions to form the pyrimidine core. This is followed by cyclization and oxidation steps to introduce the thioxo and oxo functionalities .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: Shows promise in anticancer research due to its ability to inhibit certain cancer cell lines.
Industry: Potential use in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The exact mechanism of action of 4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in critical biological pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could be related to the disruption of cell division processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives
- Pyrimido[2,1-b][1,3]thiazines
Uniqueness
4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups, which confer a distinct set of chemical reactivity and biological activity. Its structural framework allows for versatile modifications, making it a valuable scaffold in medicinal chemistry .
Propriétés
Numéro CAS |
950829-79-5 |
|---|---|
Formule moléculaire |
C14H8N4OS |
Poids moléculaire |
280.31 g/mol |
Nom IUPAC |
4-oxo-7-phenyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C14H8N4OS/c15-7-9-6-10(8-4-2-1-3-5-8)16-12-11(9)13(19)18-14(20)17-12/h1-6H,(H2,16,17,18,19,20) |
Clé InChI |
IJTFYEOWDAQMKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C#N)C(=O)NC(=S)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


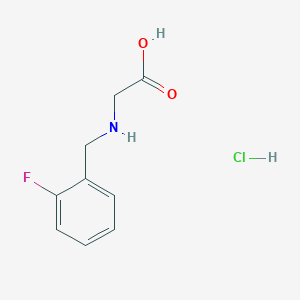
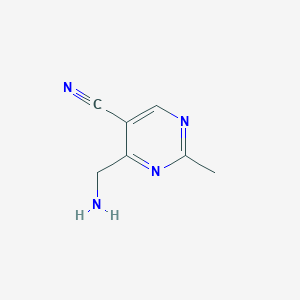

![8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15246308.png)
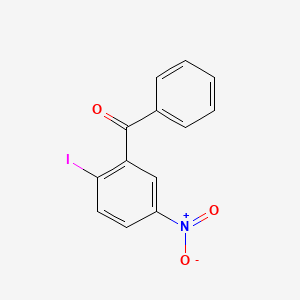

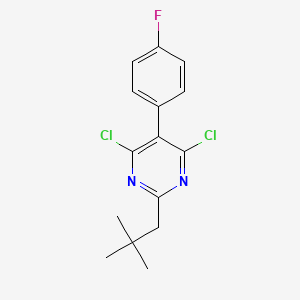

![[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate](/img/structure/B15246345.png)

